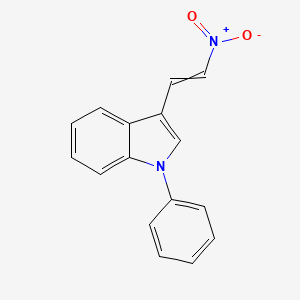
3-(2-Nitroethenyl)-1-phenylindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Nitroethenyl)-1-phenylindole is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in the synthesis of pharmaceuticals and other biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-nitroethenyl)-1-phenylindole typically involves the conjugate addition of 1,3-dicarbonyl compounds to 3-(2-nitrovinyl)-1H-indoles. This is followed by cyclocondensation with hydrazine or hydroxylamine to furnish pyrazole or isoxazole rings . The use of microwave activation can significantly reduce the reaction time and avoid the need for protection of the indole nitrogen atom .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Nitroethenyl)-1-phenylindole undergoes various types of chemical reactions, including:
Michael Addition: This involves the addition of nucleophiles to the nitroethenyl group, forming new carbon-carbon bonds.
Cycloaddition Reactions: The compound can participate in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, to form complex polycyclic structures.
Dimerization: Under certain conditions, the compound can undergo dimerization to form more complex structures.
Common Reagents and Conditions
Michael Addition: Common reagents include 1,3-dicarbonyl compounds, and the reaction is often catalyzed by bases such as sodium methylate.
Cycloaddition Reactions: These reactions typically require the presence of a dienophile and can be catalyzed by Lewis acids like aluminum chloride.
Major Products Formed
Scientific Research Applications
3-(2-Nitroethenyl)-1-phenylindole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-nitroethenyl)-1-phenylindole involves its ability to participate in nucleophilic addition reactions. The nitro group acts as an electron-withdrawing group, making the compound more reactive towards nucleophiles . This reactivity is crucial for its biological activities, such as antimicrobial and cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
3-(2-Nitrovinyl)indole: Similar in structure but lacks the phenyl group, which can affect its reactivity and biological activity.
2-Nitro-4-(2′-nitroethenyl)phenol: Another nitroethenyl compound known for its potent antimicrobial activity.
Uniqueness
3-(2-Nitroethenyl)-1-phenylindole is unique due to the presence of both the nitroethenyl and phenyl groups, which enhance its reactivity and potential applications in various fields. Its ability to undergo a wide range of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
63050-02-2 |
|---|---|
Molecular Formula |
C16H12N2O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
3-[(E)-2-nitroethenyl]-1-phenylindole |
InChI |
InChI=1S/C16H12N2O2/c19-18(20)11-10-13-12-17(14-6-2-1-3-7-14)16-9-5-4-8-15(13)16/h1-12H/b11-10+ |
InChI Key |
JHTQRJSIADSEBT-ZHACJKMWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)/C=C/[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C=C[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














